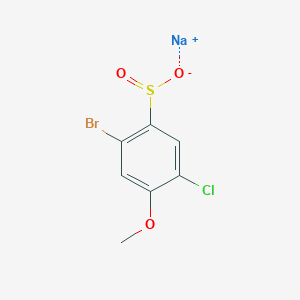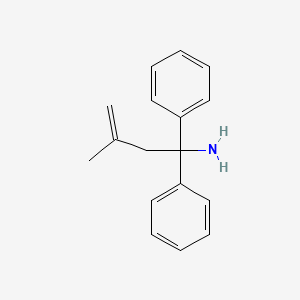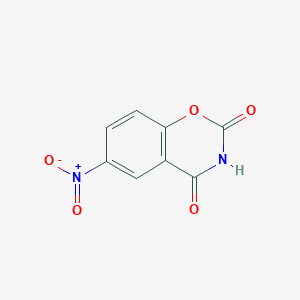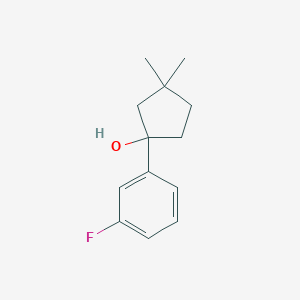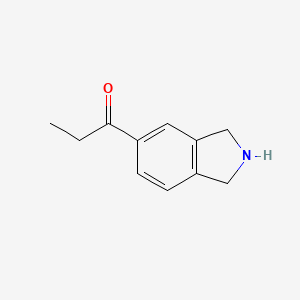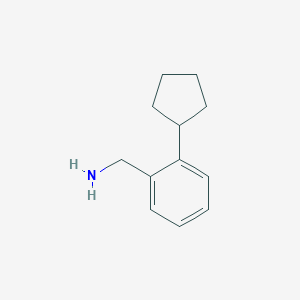![molecular formula C8H13NO2S B13204056 (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5300,2,6]decane-4,4-dione is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
- (-)-Carvone
Uniqueness
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione is unique due to its tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This structural complexity imparts distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C8H13NO2S |
|---|---|
分子量 |
187.26 g/mol |
IUPAC名 |
(1S,2R,6S,7R)-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide |
InChI |
InChI=1S/C8H13NO2S/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12/h5-9H,1-4H2/t5-,6+,7+,8- |
InChIキー |
LBQQGBFFFJZGFU-SOSBWXJGSA-N |
異性体SMILES |
C1[C@@H]2[C@H](CN1)[C@@H]3[C@H]2CS(=O)(=O)C3 |
正規SMILES |
C1C2C(CN1)C3C2CS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


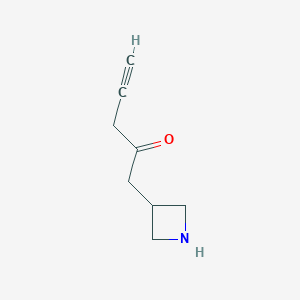
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
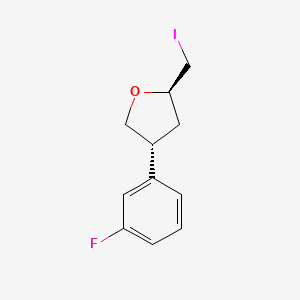
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
